molecular formula C12H18BrNO B13269247 [1-(2-Bromophenyl)ethyl](3-methoxypropyl)amine

[1-(2-Bromophenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B13269247
M. Wt: 272.18 g/mol
InChI Key: SSRFJIDXRFNZCY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methoxypropylamine moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenylethylamine with 3-methoxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for 1-(2-Bromophenyl)ethylamine are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

Scientific Research Applications

1-(2-Bromophenyl)ethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)ethylamine
  • 1-(2-Fluorophenyl)ethylamine
  • 1-(2-Iodophenyl)ethylamine

Uniqueness

1-(2-Bromophenyl)ethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and may also affect the compound’s biological activity .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-10(14-8-5-9-15-2)11-6-3-4-7-12(11)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3

InChI Key

SSRFJIDXRFNZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCCOC

Origin of Product

United States

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